Increased Molecular Complexity and Steric Bulk vs. Simple Pyrazole-Propanoic Acid
The target compound possesses a molecular weight of 245.71 g/mol and contains a quaternary α-carbon atom with both a methyl and a methylamino substituent. In contrast, the related analog 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid has a significantly lower molecular weight (202.64 g/mol) and a simple, unsubstituted propanoic acid chain [1]. This difference results in a 21.3% higher molecular weight for the target compound and introduces an additional hydrogen bond donor (the N-H of the methylamino group), enabling more complex intermolecular interactions .
| Evidence Dimension | Molecular Weight and Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | Molecular Weight: 245.71 g/mol; H-Bond Donor Count: 2; Rotatable Bonds: 5 |
| Comparator Or Baseline | 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid: Molecular Weight: 202.64 g/mol; H-Bond Donor Count: 1; Rotatable Bonds: 3 [1] |
| Quantified Difference | Molecular weight increase of 43.07 g/mol (+21.3%); Addition of one H-bond donor; Increase of two rotatable bonds vs. the comparator. |
| Conditions | Comparison of computed molecular descriptors from authoritative databases (PubChem and ChemSrc). |
Why This Matters
Higher molecular complexity and the presence of an additional H-bond donor offer greater potential for optimizing binding affinity and selectivity towards biological targets, a critical factor in hit-to-lead campaigns.
- [1] PubChem. 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid. CID: 3159600. https://pubchem.ncbi.nlm.nih.gov/compound/3159600 (accessed 2026-05-10). View Source
